what are the isomers of benzenedicarboxylic acid
what are the isomers of benzenedicarboxylic acid
An In-depth Technical Guide to the Isomers of Benzenedicarboxylic Acid
Introduction
Benzenedicarboxylic acid refers to a group of organic compounds that are dicarboxylic acid derivatives of benzene.[1] These compounds share the same molecular formula, C₈H₆O₄, and molecular weight, 166.13 g/mol , but differ in the arrangement of their two carboxyl groups on the benzene ring.[1] This variation in structure gives rise to three distinct positional isomers, each with unique physical and chemical properties that dictate their applications in research and industry. The three isomers are phthalic acid, isophthalic acid, and terephthalic acid.[1][2] This guide provides a comprehensive overview of these isomers, their properties, synthesis, and key applications relevant to researchers, scientists, and professionals in drug development.
The Isomers of Benzenedicarboxylic Acid
The three isomers of benzenedicarboxylic acid are distinguished by the substitution pattern of the carboxyl groups on the benzene ring:
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Phthalic Acid (Benzene-1,2-dicarboxylic acid): In this ortho isomer, the two carboxyl groups are attached to adjacent carbon atoms on the benzene ring.
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Isophthalic Acid (Benzene-1,3-dicarboxylic acid): The meta isomer, isophthalic acid, has its carboxyl groups separated by one carbon atom on the benzene ring.[3][4]
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Terephthalic Acid (Benzene-1,4-dicarboxylic acid): As the para isomer, terephthalic acid's carboxyl groups are positioned on opposite ends of the benzene ring.[3][5]
This positional isomerism significantly influences properties such as acidity, solubility, and melting point, which in turn affects their utility in chemical synthesis and material science.
Comparative Properties of Benzenedicarboxylic Acid Isomers
The distinct structural arrangements of the carboxyl groups in phthalic, isophthalic, and terephthalic acids lead to notable differences in their physicochemical properties. These properties are summarized in the table below for ease of comparison.
| Property | Phthalic Acid (ortho) | Isophthalic Acid (meta) | Terephthalic Acid (para) |
| Systematic Name | Benzene-1,2-dicarboxylic acid | Benzene-1,3-dicarboxylic acid | Benzene-1,4-dicarboxylic acid |
| CAS Number | 88-99-3 | 121-91-5 | 100-21-0 |
| Molecular Formula | C₈H₆O₄ | C₈H₆O₄ | C₈H₆O₄ |
| Molar Mass | 166.132 g/mol | 166.13 g/mol | 166.13 g/mol |
| Appearance | White solid | White crystalline solid | White crystalline solid |
| Melting Point | 207 °C (decomposes)[2] | 345-348 °C | Sublimes at >300 °C[5] |
| Solubility in Water | 0.6 g/100 mL[2] | Poor in cold water | 0.0015 g/100 mL at 20 °C[5] |
| Acidity (pKa) | pKa₁ = 2.89, pKa₂ = 5.51[2][6] | pKa₁ = 3.5, pKa₂ = 4.5 | pKa₁ = 3.51, pKa₂ = 4.82[5] |
Phthalic acid is the most acidic of the three isomers. This is because the proximity of the two carboxyl groups in the ortho position allows for intramolecular hydrogen bonding upon the loss of the first proton, which stabilizes the resulting conjugate base.[3] This effect is not possible in the meta and para isomers.[3] The solubility in water also follows the trend of phthalic acid being the most soluble, while terephthalic acid is sparingly soluble.[7]
Experimental Protocols: Synthesis of Benzenedicarboxylic Acid Isomers
The industrial production of each isomer of benzenedicarboxylic acid is achieved through specific catalytic oxidation processes of corresponding xylene isomers.
Synthesis of Phthalic Acid
Phthalic acid is primarily produced through its anhydride. The synthesis involves the catalytic oxidation of ortho-xylene or naphthalene.[2]
Protocol for Oxidation of Naphthalene to Phthalic Anhydride:
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Reactants: Naphthalene and a catalyst, typically vanadium pentoxide (V₂O₅) on a silica or alumina support.
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Conditions: The reaction is carried out in the vapor phase with air as the oxidizing agent. The temperature is maintained between 350-450 °C.
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Procedure: Naphthalene vapor is mixed with a large excess of preheated air and passed over the catalyst bed in a fixed-bed reactor. The exothermic reaction is carefully controlled to prevent over-oxidation to maleic anhydride and carbon dioxide.
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Product Collection: The hot gas stream containing phthalic anhydride is cooled, causing the anhydride to desublimate as a solid.
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Hydrolysis: The collected phthalic anhydride is then hydrolyzed by treatment with hot water to yield phthalic acid.[2]
Synthesis of Isophthalic Acid
Isophthalic acid is produced by the oxidation of meta-xylene.
Protocol for Oxidation of meta-xylene:
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Reactants: meta-xylene, a cobalt-manganese catalyst, and a bromide promoter in an acetic acid solvent.
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Conditions: The oxidation is performed in the liquid phase with compressed air as the oxidant at temperatures of 175-225 °C and pressures of 15-30 atm.
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Procedure: meta-xylene is fed into a reactor containing the catalyst and solvent. Air is bubbled through the mixture to initiate the oxidation of the methyl groups to carboxylic acids.
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Purification: The resulting isophthalic acid precipitates from the solvent and is then purified through crystallization.
Synthesis of Terephthalic Acid
Terephthalic acid is a major commodity chemical, and its synthesis is well-established through the Amoco process, which involves the oxidation of para-xylene.[5]
Protocol for Oxidation of para-xylene (Amoco Process):
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Reactants: para-xylene, a cobalt-manganese catalyst, a bromide promoter (often in the form of HBr or NaBr), and acetic acid as the solvent.[5]
-
Conditions: The reaction is conducted in the liquid phase with compressed air at temperatures between 175-225 °C and pressures of 15-30 atm.
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Procedure: Similar to isophthalic acid synthesis, para-xylene is oxidized in a reactor with the catalyst system. The bromide promoter is crucial for the efficient oxidation of both methyl groups.
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Product Isolation: Terephthalic acid has low solubility in the acetic acid solvent and precipitates out as it is formed.[5] It is then collected by filtration and subjected to further purification steps to remove impurities, primarily 4-carboxybenzaldehyde.
Visualizations
Caption: Logical relationship of benzenedicarboxylic acid isomers.
Caption: Synthesis workflow for benzenedicarboxylic acid isomers.
Applications in Drug Development and Research
While the isomers of benzenedicarboxylic acid are primarily used as monomers in the polymer industry, with terephthalic acid being a key component of polyethylene terephthalate (PET)[5][8], they also have applications in other areas. Phthalates, the esters of phthalic acid, are widely used as plasticizers. In the context of drug development, these molecules can serve as building blocks or scaffolds for the synthesis of more complex molecules. For instance, the structural rigidity and the presence of two functional groups make them suitable for use in the development of metal-organic frameworks (MOFs), which have potential applications in drug delivery. The differing geometries of the isomers allow for the tuning of the pore size and properties of these frameworks.
References
- 1. Benzenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Phthalic acid - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-BENZENEDICARBOXYLIC ACID - Ataman Kimya [atamanchemicals.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. material-properties.org [material-properties.org]
